Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-12(14)16(15-11)9-5-4-6-10(7-9)18-2/h4-8H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYKLOFNEDEZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters
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Hydrazine precursor : 3-Methoxyphenylhydrazine hydrochloride is commonly used due to its stability and reactivity.
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β-Ketoester substrate : Ethyl 3-ethoxyacrylate or ethyl 4-chloroacetoacetate are preferred for their electron-deficient carbonyl groups, facilitating nucleophilic attack.
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Solvent system : Absolute ethanol or methanol under reflux (70–80°C) ensures homogeneity and accelerates ring closure.
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Catalyst : Anhydrous sodium acetate acts as a base to deprotonate the hydrazine, enhancing nucleophilicity.
A representative procedure from US Patent 3,760,084 involves refluxing 24.4 g of 3-methoxyphenylhydrazine hydrochloride with 22.5 g of (1-ethoxypropylidene)malononitrile in 300 mL ethanol for 24 hours, yielding 21.8 g (73%) of the intermediate nitrile, which is subsequently hydrolyzed to the carboxylate.
Mechanistic Insights
The reaction proceeds via a stepwise mechanism:
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Hydrazine attack at the β-carbonyl of the ketoester, forming a hydrazone intermediate.
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Intramolecular cyclization with elimination of water, generating the pyrazole ring.
Beckmann Rearrangement of Oxime Derivatives
An alternative route utilizes the Beckmann rearrangement of oxime intermediates derived from β-ketoesters. This method improves regioselectivity for the 1,3,5-trisubstituted pyrazole configuration.
Synthetic Protocol (Gangurde et al., 2014)
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Oxime formation : Treat ethyl 3-(3-methoxyphenyl)-3-oxopropanoate with hydroxylamine hydrochloride in pyridine.
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Rearrangement : Heat the oxime in concentrated sulfuric acid at 0–5°C to induce Beckmann rearrangement.
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Cyclization : Neutralize with ammonium hydroxide to precipitate the pyrazole carboxylate.
This method achieves yields of 68–75% with >95% purity by HPLC, as reported in studies adapting the protocol for analogous compounds.
Enolate Alkylation Strategy
US Patent 6,297,386B1 discloses a novel approach using enolate intermediates of diketocarboxylic esters:
Reaction Steps
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Enolate generation : Treat ethyl 2,4-dioxopentanoate with LDA (lithium diisopropylamide) at −78°C in THF.
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Alkylation : Add 3-methoxyphenylhydrazinium sulfate to the enolate, enabling C–N bond formation.
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Cyclization : Warm to room temperature to facilitate pyrazole ring closure.
Optimized conditions :
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Temperature: −78°C → 25°C (gradient)
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Solvent: Tetrahydrofuran (THF)
Post-Functionalization of Pyrazole Intermediates
Nitrile Hydrolysis
Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-4-carbonitrile (from cyclocondensation) undergoes alkaline hydrolysis:
Conditions :
Esterification Adjustments
The ethyl ester group can be modified via transesterification:
Catalyst : p-Toluenesulfonic acid (PTSA) in refluxing toluene.
Analytical Characterization
Critical quality control parameters for the synthesized compound:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98.5% (254 nm) |
| Melting Point | DSC | 124–126°C |
| NMR | 300 MHz (CDCl₃) | δ 1.35 (t, 3H), 3.85 (s, 3H) |
| Mass Spec | ESI-MS | m/z 261.28 [M+H]⁺ |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |
|---|---|---|---|---|
| Cyclocondensation | 70–75 | 95–98 | Excellent | Moderate |
| Beckmann Rearrangement | 65–68 | 97–99 | Moderate | High |
| Enolate Alkylation | 80–82 | 98–99 | Challenging | Excellent |
Key observations :
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or palladium on carbon are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate, as anticancer agents. Pyrazoles are recognized for their ability to inhibit specific kinases involved in tumor growth. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Anti-inflammatory Properties
Pyrazole derivatives are also noted for their anti-inflammatory effects. Research indicates that certain substituted pyrazoles can significantly reduce inflammation markers in vitro and in vivo. This compound may exhibit similar properties, making it a candidate for treating inflammatory diseases .
Neuroprotective Effects
The compound has been investigated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress .
Conventional Synthesis
Traditional methods involve the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring followed by carboxylation .
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as an efficient method to prepare pyrazole derivatives, offering advantages such as shorter reaction times and higher yields. This method enhances the reaction kinetics and allows for better control over the reaction conditions .
Anticancer Study
A study demonstrated that a closely related pyrazole derivative exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7). The compound was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways .
Anti-inflammatory Research
In a controlled trial, a substituted pyrazole was administered to mice with induced inflammation. Results showed a marked decrease in paw edema compared to control groups, suggesting potential use in treating conditions like arthritis .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethyl Pyrazole-3-carboxylate Derivatives
Key Observations :
- Bioactivity: The amino group at position 5 enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., in Staphylococcus aureus DNA gyrase ).
- Electron-Withdrawing Effects : Derivatives with nitro groups (e.g., L6 ) exhibit stronger electron-withdrawing properties, altering reactivity in corrosion inhibition or pharmacological applications.
Table 2: Functional Comparison of Selected Derivatives
Mechanistic Insights :
- Antimicrobial Activity : Pyrazole rings form π-π stacking and hydrogen bonds with bacterial enzyme active sites (e.g., MTAN in S. aureus ).
- Corrosion Inhibition : Electron-rich substituents (e.g., nitro, methoxy) enhance adsorption on metal surfaces via charge transfer .
Physicochemical Properties
- Solubility : The 3-methoxy group increases lipophilicity, reducing water solubility compared to hydroxylated analogs.
- Stability : Ester groups may undergo hydrolysis under acidic/basic conditions, necessitating formulation adjustments for drug delivery .
Biological Activity
Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and the results of various studies highlighting its efficacy in different biological contexts.
Chemical Structure and Properties
This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of the methoxyphenyl group enhances its lipophilicity and biological activity, making it a promising candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. By blocking COX activity, the compound can reduce inflammation and pain.
- Cell Cycle Modulation : Studies indicate that it affects cell cycle progression, particularly by arresting cells in the G2/M phase. This is significant for its potential anticancer properties .
- Signal Pathway Interference : The compound modulates key signaling pathways such as NF-κB, which plays a crucial role in inflammation and cancer cell proliferation.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer effects against various human tumor cell lines:
- Cell Lines Tested : It has shown significant cytotoxicity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and colorectal cancer (HCT-116) with IC50 values ranging from low micromolar concentrations (0.08–12.07 mM) .
- Mechanism : The compound induces apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax, indicating a shift towards programmed cell death .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been validated through various assays:
- Carrageenan-Induced Edema Model : In vivo studies using this model have shown significant reduction in paw edema, comparable to standard anti-inflammatory drugs like ibuprofen .
- Analgesic Effects : The compound also exhibits analgesic properties, with studies reporting pain relief comparable to diclofenac sodium in animal models .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and related compounds:
Q & A
Q. What are the optimized synthetic routes for Ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines, followed by functional group modifications. Key steps include:
- Cyclization : Refluxing in alcoholic media (e.g., ethanol) for 6–12 hours to form the pyrazole core .
- Amination : Selective introduction of the amino group via reduction of nitro intermediates or direct substitution .
- Esterification : Use of ethyl chloroformate or transesterification to stabilize the carboxylate group . Yield optimization requires precise control of temperature (±2°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazine to carbonyl precursor) .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., pyrazole ring substitution) and esterification .
- X-ray Crystallography : SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for verifying the 3-methoxyphenyl orientation .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS quantify purity (>98%) and detect byproducts like unreacted hydrazines .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposition occurs above 150°C, with TGA showing mass loss correlating with ester group degradation .
- Photostability : UV-Vis studies indicate photodegradation under direct light (t = 72 hours), necessitating amber glass storage .
- Hydrolytic Sensitivity : The ester bond is prone to hydrolysis in aqueous buffers (pH < 5 or >9), requiring anhydrous solvents for long-term storage .
Advanced Research Questions
Q. What computational strategies can elucidate structure-activity relationships (SAR) for this compound in drug discovery?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the 3-methoxyphenyl group’s hydrophobic interactions .
- DFT Calculations : Gaussian09 optimizes geometries to analyze electronic effects (e.g., methoxy group’s electron-donating capacity on pyrazole ring reactivity) .
- MD Simulations : GROMACS models stability in lipid bilayers to assess membrane permeability .
Q. How can conflicting biological activity data from in vitro studies be reconciled?
Discrepancies in IC values (e.g., anticancer assays) may arise from:
- Assay Conditions : Variances in serum concentration (e.g., 5% vs. 10% FBS) alter compound bioavailability .
- Cell Line Heterogeneity : Sensitivity differences between HeLa (cervical) and MCF-7 (breast) cancer lines due to CYP450 expression .
- Metabolite Interference : HPLC-MS/MS can identify active metabolites (e.g., hydrolyzed carboxylate derivatives) that contribute to observed effects .
Q. What methodologies are recommended for studying the compound’s pharmacokinetics in preclinical models?
- In Vivo Absorption : Oral gavage in rodents with LC-MS/MS plasma analysis (LOQ = 1 ng/mL) to calculate C and T .
- Tissue Distribution : Radiolabeling (C) and autoradiography quantify accumulation in target organs .
- Metabolite Profiling : Microsomal incubation (human liver S9 fraction) identifies Phase I/II metabolites via UPLC-QTOF .
Methodological Recommendations
- Crystallography : Use SHELXL for high-resolution refinement of hydrogen-bonding networks .
- SAR Studies : Combine docking (Glide SP) with free-energy perturbation (FEP) for accurate affinity predictions .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) per ICH guidelines to define shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
